molecular formula C12H14N2O3 B2705875 Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 577957-02-9

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B2705875
CAS No.: 577957-02-9
M. Wt: 234.255
InChI Key: HEDXBGAGAWZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps :

    Starting Material: The process begins with 2-amino-3-nitrobenzoic acid methyl ester.

    Reduction: This compound is reduced using Raney nickel as a catalyst in ethyl acetate under hydrogen pressure to yield the corresponding amine.

    Cyclization: The amine is then cyclized with tetraethyl orthocarbonate in the presence of acetic acid to form the benzimidazole ring.

    Esterification: Finally, the product is esterified with ethanol to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it generally involves inhibition or activation of biological processes through binding to active sites or allosteric sites .

Comparison with Similar Compounds

  • Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
  • Ethyl 2-ethoxy-1-((2-(N-hydroxycarbamimidoyl)-[1,1-biphenyl]-4-yl)methyl)-1H-benzoimidazole-7-carboxylate
  • 1-((2’-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)(1,1’-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylic acid methyl ester

Uniqueness: this compound is unique due to its specific ethoxy and carboxylate substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

ethyl 2-ethoxy-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-11(15)8-6-5-7-9-10(8)14-12(13-9)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDXBGAGAWZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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